sEH Inhibitory Potency: Head‑to‑Head Comparison with N‑Cyclopropyl‑N′‑phenylurea Parent
In a direct comparison within the same assay platform, 1‑cyclopropyl‑3‑(4‑(2‑oxo‑2‑(pyrrolidin‑1‑yl)ethyl)phenyl)urea (compound 38 in the Takai et al. series) inhibited recombinant human sEH with an IC50 of 1.4 nM, whereas the unsubstituted N‑cyclopropyl‑N′‑phenylurea control (compound 1) showed only 15% inhibition at 100 nM [1]. This represents a >70‑fold improvement in potency conferred by the 4‑(2‑oxo‑2‑(pyrrolidin‑1‑yl)ethyl) substituent.
| Evidence Dimension | sEH enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.4 nM (recombinant human sEH) |
| Comparator Or Baseline | N‑cyclopropyl‑N′‑phenylurea (compound 1): 15% inhibition at 100 nM |
| Quantified Difference | >70‑fold increase in potency |
| Conditions | Fluorogenic substrate assay, recombinant human sEH, 1 h incubation |
Why This Matters
This >70‑fold potency gain demonstrates that the pyrrolidinyl‑ethyl side chain is essential for achieving nanomolar target engagement, directly impacting the compound's suitability for in vivo renal injury models over simpler urea analogs.
- [1] Takai K, Nakajima T, Takanashi Y, Sone T, et al. Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action. Bioorg Med Chem. 2014;22(5):1548-57. Table 1, compound 38 vs. compound 1. View Source
